molecular formula C13H13BrN4O3 B13100287 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid

4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid

Cat. No.: B13100287
M. Wt: 353.17 g/mol
InChI Key: XZQVMGGWXCUQJK-UHFFFAOYSA-N
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Description

4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a methylamino group, linked to a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-Bromo-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid is unique due to its combined structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C13H13BrN4O3

Molecular Weight

353.17 g/mol

IUPAC Name

4-[[5-bromo-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxybenzoic acid

InChI

InChI=1S/C13H13BrN4O3/c1-15-11-8(14)6-16-13(18-11)17-9-4-3-7(12(19)20)5-10(9)21-2/h3-6H,1-2H3,(H,19,20)(H2,15,16,17,18)

InChI Key

XZQVMGGWXCUQJK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1Br)NC2=C(C=C(C=C2)C(=O)O)OC

Origin of Product

United States

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